molecular formula C10H19N3 B11736903 N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine

N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11736903
M. Wt: 181.28 g/mol
InChI Key: UCLZFWDUSGNMER-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a propyl group at the first position and a 2-methylpropyl group at the nitrogen atom, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylhydrazine with 1-propyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the propyl group at the first position.

    1-propyl-1H-pyrazol-4-amine: Lacks the 2-methylpropyl group at the nitrogen atom.

    N-(2-methylpropyl)-1H-pyrazol-4-amine: Similar structure but different substitution pattern.

Uniqueness

N-(2-methylpropyl)-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(2-methylpropyl)-1-propylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-5-13-8-10(7-12-13)11-6-9(2)3/h7-9,11H,4-6H2,1-3H3

InChI Key

UCLZFWDUSGNMER-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC(C)C

Origin of Product

United States

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